(R)-1-((5-Bromo-6-methylpyridin-2-yl)amino)propan-2-ol
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Overview
Description
®-1-((5-Bromo-6-methylpyridin-2-yl)amino)propan-2-ol is a chiral compound that features a brominated pyridine ring and an amino alcohol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((5-Bromo-6-methylpyridin-2-yl)amino)propan-2-ol typically involves the following steps:
Bromination: Introduction of a bromine atom to the 5-position of 6-methylpyridine.
Amination: Reaction of the brominated pyridine with an appropriate amine to form the amino derivative.
Chiral Resolution: Separation of the ®-enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino alcohol moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The brominated pyridine ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under appropriate conditions.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: Possible interactions with biological receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Investigation into its efficacy as a therapeutic agent for various diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of ®-1-((5-Bromo-6-methylpyridin-2-yl)amino)propan-2-ol would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((5-Bromo-6-methylpyridin-2-yl)amino)propan-2-ol: The enantiomer of the compound.
Other Brominated Pyridines: Compounds with similar brominated pyridine structures.
Amino Alcohols: Compounds with similar amino alcohol moieties.
Uniqueness
Chirality: The ®-enantiomer may have different biological activities compared to the (S)-enantiomer.
Substitution Pattern: The specific substitution pattern on the pyridine ring can influence its reactivity and biological activity.
Properties
IUPAC Name |
(2R)-1-[(5-bromo-6-methylpyridin-2-yl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-6(13)5-11-9-4-3-8(10)7(2)12-9/h3-4,6,13H,5H2,1-2H3,(H,11,12)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCCMMRELVLAOS-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC(C)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)NC[C@@H](C)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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